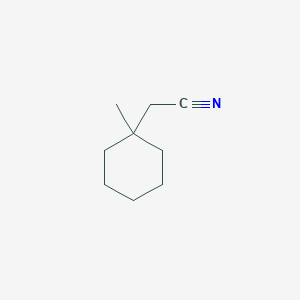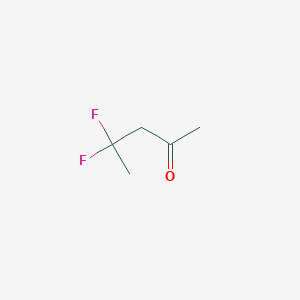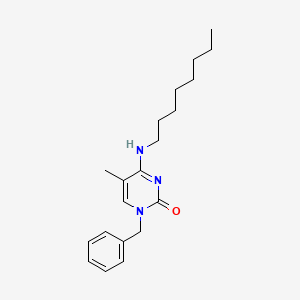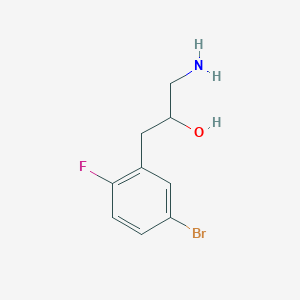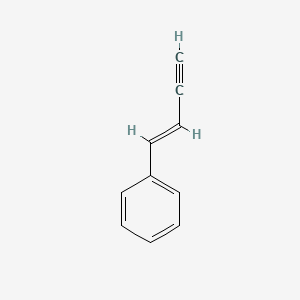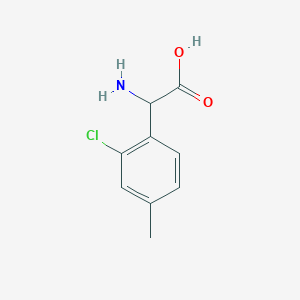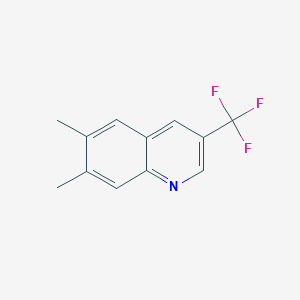
6,7-Dimethyl-3-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Vorbereitungsmethoden
The synthesis of 6,7-Dimethyl-3-(trifluoromethyl)quinoline can be achieved through several methods:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through the cyclization of appropriate precursors.
Displacement of Halogen Atoms or Diaza Groups: This method involves the substitution of halogen atoms or diaza groups with the desired functional groups.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline structure.
Cross-Coupling Reactions: These reactions involve the coupling of organometallic compounds with halogenated quinoline derivatives to introduce the desired functional groups.
Analyse Chemischer Reaktionen
6,7-Dimethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under appropriate conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a common method to introduce various substituents onto the quinoline ring.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-3-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is investigated for its potential use in developing new drugs for various diseases.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethyl-3-(trifluoromethyl)quinoline can be compared with other fluorinated quinoline derivatives:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Flosequinan: A drug used for treating heart diseases.
The unique combination of methyl and trifluoromethyl groups in this compound distinguishes it from other quinoline derivatives, providing it with unique properties and applications .
Eigenschaften
Molekularformel |
C12H10F3N |
|---|---|
Molekulargewicht |
225.21 g/mol |
IUPAC-Name |
6,7-dimethyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-7-3-9-5-10(12(13,14)15)6-16-11(9)4-8(7)2/h3-6H,1-2H3 |
InChI-Schlüssel |
GTLQPTBOZLWQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CN=C2C=C1C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


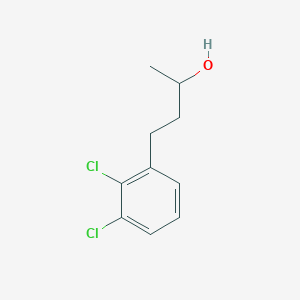
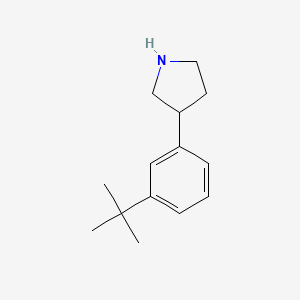
![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)

